2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-6-fluorobenzamide
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Overview
Description
2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-6-fluorobenzamide is a chemical compound with a molecular formula of C23H22ClN5O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-6-fluorobenzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrimidine ring: This involves the reaction of ethyl acetoacetate with guanidine to form 6-ethoxy-2-methylpyrimidine.
Amination: The pyrimidine derivative is then reacted with 4-aminophenylamine to form the intermediate 4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenylamine.
Coupling reaction: The intermediate is then coupled with 2-chloro-6-fluorobenzoyl chloride under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-6-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-6-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide
- 2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
Uniqueness
2-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-6-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents with the pyrimidine and benzamide moieties provides a distinct profile compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O2/c1-3-28-18-11-17(23-12(2)24-18)25-13-7-9-14(10-8-13)26-20(27)19-15(21)5-4-6-16(19)22/h4-11H,3H2,1-2H3,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUMUEYQIZIAML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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